1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate)
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones .Molecular Structure Analysis
The molecular formula of 1-(Tetrahydrofuran-3-yl)piperazine bis(2,2,2-trifluoroacetate) is C12H18F6N2O5. Its molecular weight is 384.27 g/mol.Scientific Research Applications
Antibacterial and Biofilm Inhibition
- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, including 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, have shown potent antibacterial and biofilm inhibition activities against various bacterial strains like E. coli, S. aureus, and S. mutans. Specifically, these compounds demonstrated excellent inhibitory activities against biofilms, even more effective than Ciprofloxacin (Mekky & Sanad, 2020).
Antitumor Activity
- A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone derivatives, were synthesized and investigated for their potential anticancer activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antifungal Activity
- Compounds like (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol demonstrated significant antifungal activity against a variety of fungal cultures, including Candida spp. and Aspergillus spp. These compounds, particularly those with 3-trifluoromethyl substitution on the phenyl ring of piperazine, showed potent antimicrobial activities (Upadhayaya, Sinha, Jain, Kishore, Chandra, & Arora, 2004).
Drug Binding Studies
- Piperazine derivatives were investigated for their binding characteristics to bovine serum albumin (BSA), providing insights into their pharmacokinetic mechanisms. Studies included fluorescence spectroscopy and molecular modeling to understand the hydrophobic interactions and hydrogen bonding dynamics (Karthikeyan, Chinnathambi, Kannan, Rajakumar, Velmurugan, Bharanidharan, Aruna, & Ganesan, 2015).
Optical and Structural Studies
- The new organic-inorganic hybrid compound 1,4-bis (3-aminiopropyl) piperazine-1,4-dium bis(tetrafluoroborate) tetrachlorocuprate (II) was synthesized and analyzed using X-ray diffraction. It demonstrated interesting optical and thermal properties, suggesting potential applications in optoelectronics (Hadaoui, Ouerghi, Elleuch, & Kefi, 2022).
Safety and Hazards
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2C2HF3O2/c1-6-11-7-8(1)10-4-2-9-3-5-10;2*3-2(4,5)1(6)7/h8-9H,1-7H2;2*(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWYBQJCWVDSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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